2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride
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Description
“2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride” is a compound that has been studied for its potential antidepressant properties . It is characterized by strong norepinephrine and dopamine reuptake inhibition .
Synthesis Analysis
The synthesis of this compound involves cis- and trans-2-substituted 2,3,4,4a,5,9b-hexahydro-1H-pyrido indole derivatives . The substituents of the 2, 5, and 8 positions, together with the relative configuration of the 4a and 9b positions, influence the synthesis .Molecular Structure Analysis
The molecular formula of this compound is C12H18Cl2N2 . The exact mass is 260.0847040 g/mol . The compound does not have any rotatable bonds .Chemical Reactions Analysis
The chemical reactions of this compound are influenced by the substituents of the 2, 5, and 8 positions, together with the relative configuration of the 4a and 9b positions .Physical and Chemical Properties Analysis
The molecular weight of this compound is 261.19 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-methyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12;;/h2-5,10,12-13H,6-8H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOQLRWPQRXCPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(C1)C3=CC=CC=C3N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960829 |
Source
|
Record name | 2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40431-54-7 |
Source
|
Record name | 5H-Pyrido(4,3-b)indole, 1,2,3,4,4a,9b-hexahydro-2-methyl-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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